

# Spectroscopic Profile of (-)-Hinesol: A Technical Guide

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## Compound of Interest

Compound Name: (-)-Hinesol

Cat. No.: B1202290

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for the sesquiterpenoid **(-)-Hinesol**. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, organic synthesis, and drug development.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Data for (-)-Hinesol

The following tables summarize the assigned  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **(-)-Hinesol**. The data has been compiled from peer-reviewed literature and represents the most accurate and complete assignments available.

Table 1:  $^1\text{H}$  NMR Data for **(-)-Hinesol** (500 MHz,  $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1 $\alpha$	1.55	m	
1 $\beta$	1.95	m	
2 $\alpha$	1.42	m	
2 $\beta$	1.63	m	
3	1.80	m	
6 $\alpha$	1.25	m	
6 $\beta$	1.71	m	
8 $\alpha$	1.38	m	
8 $\beta$	1.60	m	
9	5.35	br s	
12	1.22	s	
13	1.22	s	
14	0.95	d	6.8
15	1.68	s	

Table 2:  $^{13}\text{C}$  NMR Data for **(-)-Hinesol** (125 MHz,  $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)
1	39.2
2	19.5
3	41.8
4	49.6
5	56.4
6	27.8
7	42.1
8	26.5
9	121.8
10	149.8
11	72.4
12	27.2
13	27.0
14	16.5
15	21.7

## Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structure elucidation and characterization. The following is a generalized protocol for the NMR analysis of sesquiterpenoids like **(-)-Hinesol**.

### Sample Preparation:

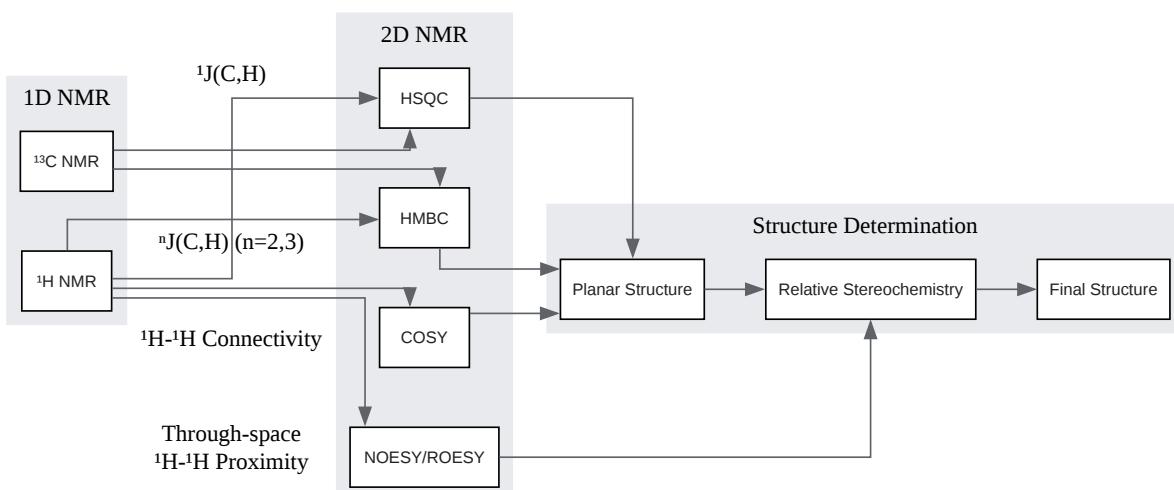
- A sample of **(-)-Hinesol** (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- The solution is transferred to a 5 mm NMR tube.

## NMR Data Acquisition:

- Spectra are recorded on a 500 MHz NMR spectrometer equipped with a cryoprobe.
- $^1\text{H}$  NMR spectra are acquired with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s.
- $^{13}\text{C}$  NMR spectra are acquired with a spectral width of 240 ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s.
- Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, are performed to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of all signals.

## Structure Elucidation Workflow

The process of determining the structure of a natural product like **(-)-Hinesol** using NMR spectroscopy typically follows a logical workflow. This workflow involves a series of 2D NMR experiments that provide crucial connectivity information.

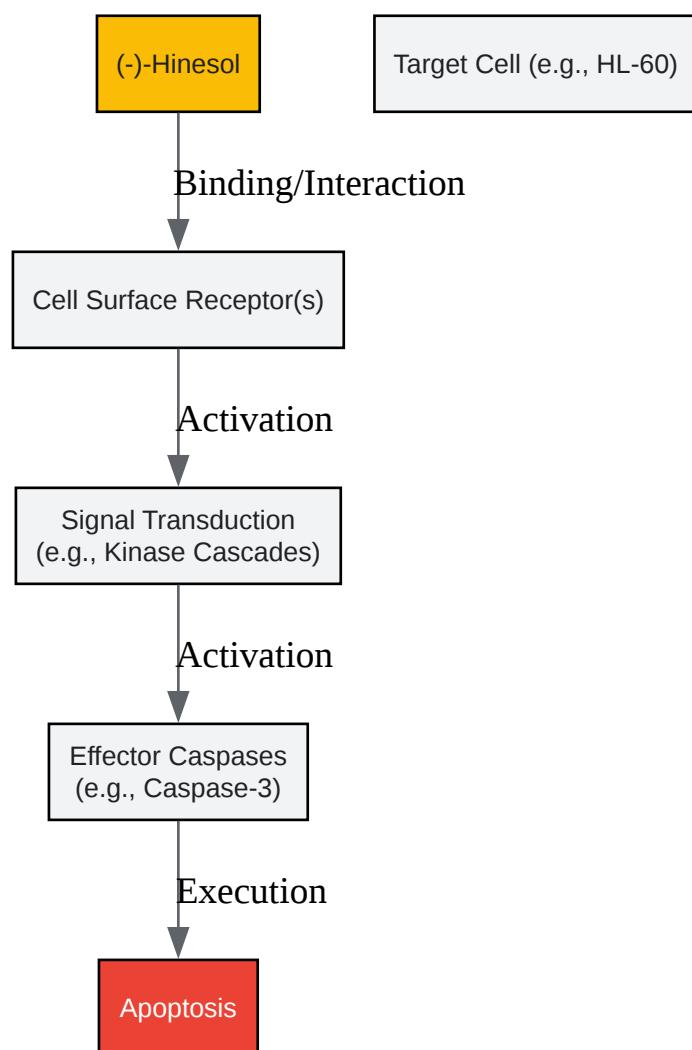


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Caption: Workflow for the structure elucidation of **(-)-Hinesol** using NMR spectroscopy.

## Key Signaling Pathways in Hinesol Research

While **(-)-Hinesol** itself is not directly involved in signaling pathways, its biological activities are often studied in the context of cellular signaling. For instance, research has investigated the apoptosis-inducing effects of hinesol in human leukemia HL-60 cells, suggesting an interaction with specific signaling cascades. A simplified representation of a generic apoptosis signaling pathway that could be investigated in relation to hinesol's activity is provided below.

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Caption: A potential signaling pathway for hinesol-induced apoptosis.

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